molecular formula C22H30N4O3S B2992512 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1448053-43-7

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2992512
CAS No.: 1448053-43-7
M. Wt: 430.57
InChI Key: VJQFOAFFDCQDBQ-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, a tetrahydroindazole moiety, and a dimethylsulfamoyl-substituted benzamide group. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Tetrahydroindazole Core: This step involves the cyclization of a suitable precursor to form the tetrahydroindazole ring system. Reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions, using reagents such as cyclopentyl halides in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide group is typically introduced through an amide coupling reaction, using reagents like benzoyl chlorides or anhydrides.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide ring, using reagents such as dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at different positions, potentially leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It could influence signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide: can be compared to other indazole derivatives or benzamide compounds.

Uniqueness

  • The unique combination of the cyclopentyl, tetrahydroindazole, and dimethylsulfamoyl-benzamide groups distinguishes it from other compounds, potentially leading to unique chemical and biological properties.

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3S/c1-25(2)30(28,29)18-13-11-16(12-14-18)22(27)23-15-20-19-9-5-6-10-21(19)26(24-20)17-7-3-4-8-17/h11-14,17H,3-10,15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQFOAFFDCQDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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